Cas no 533-73-3 (1,2,4-Benzenetriol)

1,2,4-Benzenetriol (CAS 533-73-3) is a trihydroxybenzene derivative with the molecular formula C₆H₆O₃. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its three hydroxyl groups provide multiple reactive sites for functionalization, enabling applications in crosslinking agents, antioxidants, and dye synthesis. 1,2,4-Benzenetriol exhibits reducing properties due to its phenolic structure, making it useful in redox reactions and as a stabilizer in industrial processes. It is also employed in biochemical research as a substrate for enzymatic studies. The compound is typically supplied as a crystalline solid with high purity, ensuring consistent performance in demanding applications. Proper handling is required due to its potential sensitivity to oxidation.
1,2,4-Benzenetriol structure
1,2,4-Benzenetriol structure
商品名:1,2,4-Benzenetriol
CAS番号:533-73-3
MF:C6H6O3
メガワット:126.1100
MDL:MFCD00002198
CID:38095
PubChem ID:10787

1,2,4-Benzenetriol 化学的及び物理的性質

名前と識別子

    • 1,2,4-Trihydroxybenzene
    • 1,2,4-Benzentril
    • 1,2,4-Benzenetriol
    • benzene-1,2,4-triol
    • Hydroxyhydroquinone
    • Hydroxyquinol
    • Oxyhydroquinone
    • 2,5-Dihydroxyphenol
    • Oxyhydrochinon
    • Hydroquinone, hydroxy-
    • 4-Hydroxycatechol
    • 1,3,4-Trihydroxybenzene
    • 1,3,4-Benzenetriol
    • Oxyhydrochinon [German]
    • GGNQRNBDZQJCCN-UHFFFAOYSA-N
    • 173O8B04RD
    • 1,4-Benzenetriol
    • Benzene-1,4-triol
    • monohydroxy hydroquinone
    • 1,4-Trihydroxybenzene
    • WLN:
    • MDL: MFCD00002198
    • インチ: 1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
    • InChIKey: GGNQRNBDZQJCCN-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1C([H])=C(C([H])=C([H])C=1O[H])O[H]
    • BRN: 2042863

計算された属性

  • せいみつぶんしりょう: 126.031694g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.5
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 126.031694g/mol
  • 単一同位体質量: 126.031694g/mol
  • 水素結合トポロジー分子極性表面積: 60.7Ų
  • 重原子数: 9
  • 複雑さ: 94.3
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 16

じっけんとくせい

  • 色と性状: ライトブラウン粉末
  • 密度みつど: 1.45 g/cm3 (20℃)
  • ゆうかいてん: 140 °C (subl.) (lit.)
  • ふってん: 194.21°C (rough estimate)
  • フラッシュポイント: 34.2℃
  • 屈折率: 1.5627 (estimate)
  • すいようせい: 可溶性
  • PSA: 60.69000
  • LogP: 0.80340
  • かんど: Air Sensitive
  • ようかいせい: 水、エタノール、エーテル、酢酸エチルに溶けやすく、クロロホルム、二硫化炭素、ベンゼンにほとんど溶けない。
  • マーカー: 1073

1,2,4-Benzenetriol セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H302,H315,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: S26-S39-S36/37/39-S22
  • RTECS番号:DC4200000
  • 危険物標識: Xn
  • TSCA:Yes
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD7864)
  • リスク用語:R20/21/22; R36/37/38
  • セキュリティ用語:S22;S26;S36/37/39

1,2,4-Benzenetriol 税関データ

  • 税関コード:2907299090
  • 税関データ:

    中国税関コード:

    2907299090

    概要:

    29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

1,2,4-Benzenetriol 価格詳細 >>

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1,2,4-Benzenetriol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:533-73-3)1,2,4-Trihydroxybenzene
注文番号:1692696
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:02
価格 ($):discuss personally

1,2,4-Benzenetriol 関連文献

1,2,4-Benzenetriolに関する追加情報

1,2,4-Benzenetriol: A Comprehensive Overview

1,2,4-Benzenetriol (CAS No. 533-73-3) is a versatile aromatic compound with three hydroxyl groups attached to a benzene ring. This compound has garnered significant attention in various fields due to its unique chemical properties and wide-ranging applications. In this article, we will delve into the structure, synthesis, properties, and applications of 1,2,4-benzenetriol, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.

The molecular structure of 1,2,4-benzenetriol consists of a benzene ring with hydroxyl groups (-OH) at positions 1, 2, and 4. This arrangement imparts the compound with strong electron-donating properties due to the resonance effects of the hydroxyl groups. The molecule is highly polarizable and exhibits significant reactivity in both acidic and basic environments. Recent studies have highlighted its role as a key intermediate in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These findings underscore its importance in modern material science.

Synthesis and Characterization

The synthesis of 1,2,4-benzenetriol typically involves multi-step processes that include oxidation reactions or directed metallation strategies. One common method involves the oxidation of resorcinol derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions. Recent advancements in catalytic chemistry have enabled more efficient and selective syntheses of 1,2-benzenediols, which are precursors to 1,2,4-benzenetriol.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are extensively used to confirm the structure and purity of 1,2,4-benzenetriol. High-resolution mass spectrometry (HRMS) has proven particularly useful in identifying isomeric forms and confirming molecular weights with high precision.

Chemical Properties and Reactivity

1,2,4-Benzenetriol exhibits exceptional reactivity due to the presence of three hydroxyl groups on the aromatic ring. These groups can participate in various chemical transformations such as nucleophilic substitution reactions and Diels-Alder reactions. Recent studies have demonstrated its ability to act as a reducing agent in organic synthesis pathways.

The compound also shows strong coordination abilities with transition metals such as copper and iron. This property has been exploited in the development of novel catalysts for industrial processes like oxidation reactions and hydrogenation.

Applications in Biomedical Fields

One of the most promising applications of 1,2,benzendiol triols lies in the biomedical sector. Research has shown that 1,2,benzendiol triols possess potent antioxidant properties that can combat oxidative stress in biological systems. This makes them potential candidates for use in anti-aging skincare products and treatments for neurodegenerative diseases.

In addition to their antioxidant properties,benzene triols derivatives have shown promise as anticancer agents. Preclinical studies indicate that certain derivatives can selectively target cancer cells while sparing healthy tissue.

Environmental Applications

Given its strong reducing properties,benzene triols derivatives like 1,benzendiol triols have found applications in environmental remediation processes such as water treatment.. Recent research has focused on their ability to remove heavy metal ions from contaminated water through chelation mechanisms..................

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